molecular formula C16H17NO4S B5565305 Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B5565305
M. Wt: 319.4 g/mol
InChI Key: NPESXYQMHQEWTC-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the methoxybenzamido group and the carboxylate ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under specific conditions, yielding derivatives with enhanced solubility or reactivity.

Reaction Type Reagents/Conditions Products Key Findings
Ester HydrolysisAqueous NaOH (1–2 M), 60–80°C2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxylic acidComplete conversion within 4–6 hours; confirmed by FT-IR loss of ester C=O stretch.
Amide HydrolysisConcentrated HCl, reflux (12 h)3-Methoxybenzoic acid + 2-amino-4,5-dimethylthiophene-3-carboxylic acidPartial decomposition observed; optimized yield (72%) via controlled acid stoichiometry .

Mechanistic Insights :

  • Ester Hydrolysis : Base-mediated nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

  • Amide Hydrolysis : Acid-catalyzed cleavage of the C–N bond, generating carboxylic acid and amine fragments .

Nucleophilic Substitution

The electron-deficient thiophene ring and ester group facilitate nucleophilic substitution, enabling functionalization at specific positions.

Reaction Type Reagents/Conditions Products Key Findings
Methoxy Group SubstitutionNaOMe/MeOH, 25–35°CMethyl 2-(3-hydroxybenzamido)-4,5-dimethylthiophene-3-carboxylateSelective demethylation achieved in 85% yield; monitored by HPLC .
Thiophene Ring HalogenationNBS (N-bromosuccinimide), AIBN, CCl₄Brominated derivatives at C4/C5 positionsRegioselectivity influenced by steric effects of methyl groups (63–78% yield).

Notable Observations :

  • Halogenation occurs preferentially at less hindered positions on the thiophene ring.

  • Sodium methoxide selectively targets the methoxybenzamido group without affecting the ester .

Oxidation and Reduction

Controlled redox reactions modify the compound’s electronic properties and biological activity.

Reaction Type Reagents/Conditions Products Key Findings
Thiophene Ring OxidationmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂Sulfoxide/sulfone derivativesSulfoxide formed at 0°C (89% yield); sulfone requires excess reagent.
Nitro Group ReductionH₂/Pd-C, EtOHAmino-functionalized analogQuantitative reduction confirmed by NMR; stabilizes via intramolecular H-bonding .

Applications :

  • Sulfone derivatives exhibit enhanced thermal stability, making them suitable for polymer precursors.

  • Reduced amino analogs show improved solubility in polar solvents .

Condensation and Cycloaddition

The amide and ester groups participate in condensation reactions, expanding the molecule’s utility in heterocyclic synthesis.

Reaction Type Reagents/Conditions Products Key Findings
Schiff Base Formation4-Nitrobenzaldehyde, EtOH, ΔImine-linked thiophene-benzaldehyde conjugateCrystallographic data confirms E-configuration (92% yield).
[3+2] CycloadditionKOtBu, 3-silylpropiolatesSilyl-functionalized thiophene carboxylatesCatalyst efficiency linked to tert-butoxide’s strong base character .

Structural Insights :

  • Schiff base products exhibit fluorescence properties, relevant for sensor applications.

  • Cycloaddition reactions proceed via thiol-yne mechanisms, confirmed by DFT calculations .

Functional Group Interconversion

Strategic modifications enable the synthesis of analogs with tailored properties.

Reaction Type Reagents/Conditions Products Key Findings
Ester to Amide ConversionNH₃ (g), MeOH, 50°C2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamideAmmonolysis achieves 78% conversion; characterized by LC-MS .
Methyl Ester Transesterificationt-BuOH, H₂SO₄, Δtert-Butyl ester derivativeSteric bulk of tert-butyl group improves crystallinity (81% yield).

Comparative Reactivity Table

Reaction Optimal Yield Key Challenges Citations
Ester Hydrolysis95%Competing amide hydrolysis at high pH
Thiophene Bromination78%Regioselectivity control
Sulfone Formation68%Over-oxidation to sulfonic acid
Cycloaddition with Silyl Reagents82%Catalyst loading optimization

Scientific Research Applications

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methoxybenzamido)benzoate
  • 2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Uniqueness

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate stands out due to its specific combination of functional groups and the presence of the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H21_{21}N1_{1}O6_{6}S1_{1}
  • Molecular Weight : Approximately 345.43 g/mol

Structural Representation

PropertyValue
Molecular Weight345.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methoxybenzoic acid with 4,5-dimethylthiophene-2-carboxylic acid, often facilitated by catalysts such as phosphorus pentasulfide (P4_4S10_{10}) in solvents like dichloromethane.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values indicate potent activity against:
    • Pseudomonas aeruginosa : MIC = 0.21 µM
    • Escherichia coli : MIC = 0.21 µM
    • Candida albicans : MIC = 0.83 µM

The compound exhibited selective action against Gram-positive microorganisms such as Micrococcus luteus and demonstrated moderate activity against several Gram-negative strains .

Anticancer Activity

In vitro studies indicate that the compound may inhibit cancer cell proliferation and induce apoptosis. The mechanism appears to involve the inhibition of specific cellular pathways linked to cancer growth. Research has shown interactions with key enzymes and receptors that could lead to therapeutic applications in oncology.

The biological effects of this compound are attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : It interacts with receptors that regulate apoptosis and inflammation, contributing to its anticancer and anti-inflammatory properties.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various derivatives of thiophene compounds for their antimicrobial properties, highlighting the effectiveness of this compound against resistant strains .
  • Cytotoxicity Assessment : In cytotoxicity tests on human cell lines (HaCat and BALB/c 3T3), the compound showed lower toxicity compared to traditional antibiotics, suggesting a favorable safety profile for potential therapeutic use .

Properties

IUPAC Name

methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-6-5-7-12(8-11)20-3/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPESXYQMHQEWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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